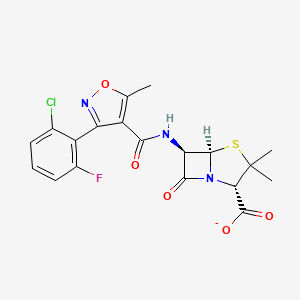

Flucloxacillin(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Flucloxacillin(1-) is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin group. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . It is particularly effective against penicillinase-producing staphylococci .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of flucloxacillin involves several steps:

Condensation: The acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form flucloxacillin.

Crystallization: The product is crystallized from an alcohol solvent to obtain flucloxacillin crystals.

Industrial Production Methods: In industrial settings, the synthesis of flucloxacillin sodium involves similar steps but on a larger scale. The process includes the use of pregelatinized starch to improve the stability of flucloxacillin during production .

Análisis De Reacciones Químicas

Types of Reactions: Flucloxacillin undergoes several types of chemical reactions, including:

Hydrolysis: Flucloxacillin can be hydrolyzed by beta-lactamases, leading to the breakdown of its beta-lactam ring.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Beta-lactamases are the primary reagents that hydrolyze flucloxacillin.

Oxidation and Reduction: Specific oxidizing or reducing agents can be used under controlled conditions.

Major Products Formed:

Hydrolysis: The major product formed is penicilloic acid.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Skin and Soft Tissue Infections

Flucloxacillin is widely prescribed for skin and soft tissue infections, including:

- Cellulitis

- Impetigo

- Folliculitis

- Carbuncles

- Erysipelas

In the UK, it is often the first-line treatment for cellulitis due to its effectiveness against both Staphylococcus and Streptococcus species. A study indicated that flucloxacillin alone suffices for treating cellulitis without the need for dual therapy with benzylpenicillin .

2. Osteomyelitis Treatment

Despite its lower penetration into bone tissue (10-20%), flucloxacillin has shown efficacy in treating osteomyelitis. It is often used in combination with other antibiotics when necessary .

3. Endocarditis and Pneumonia

Flucloxacillin may be used alone or in combination with other antibiotics for treating endocarditis. It is also utilized in pneumonia management, particularly in cases where staphylococcal infection is suspected .

Pharmacokinetics

Flucloxacillin exhibits high protein binding (95-97%), which can affect its dosing in critically ill patients with hypoalbuminaemia. Research indicates that standard dosing may be insufficient; continuous infusion of higher doses (e.g., 12 g/24 h) is recommended to achieve adequate pharmacodynamic targets against MSSA .

Table 1: Pharmacokinetic Parameters of Flucloxacillin

| Parameter | Value |

|---|---|

| Protein Binding | 95-97% |

| Volume of Distribution | Increased in hypoalbuminaemia |

| Half-Life | Approximately 1 hour |

| Clearance | Renal |

Case Studies

Case Study 1: Continuous Infusion Efficacy

A study involving 20 patients with serious MSSA sepsis demonstrated that switching from intermittent dosing to continuous infusion of flucloxacillin significantly improved clinical outcomes. Of the patients treated, 82% were clinically and microbiologically cured at long-term follow-up .

Case Study 2: Acute Interstitial Nephritis

In a reported case, an elderly patient developed acute interstitial nephritis after receiving flucloxacillin for pre-patellar bursitis. The renal function normalized following the cessation of the drug, suggesting a direct correlation between flucloxacillin use and renal impairment .

Risks Associated with Flucloxacillin

While flucloxacillin is effective, it is not without risks. Notably, there are concerns regarding liver injury, particularly cholestatic liver disease. Studies have shown an increased risk within the first 45 days of treatment, especially among older patients .

Table 2: Risk of Liver Injury Associated with Flucloxacillin

| Time Frame | Risk per 100,000 Users | Confidence Interval |

|---|---|---|

| 1-45 Days | 8.47 | (6.64 - 10.65) |

| 46-90 Days | 1.77 | (0.60 - 4.10) |

Mecanismo De Acción

Flucloxacillin is similar to other beta-lactam antibiotics such as cloxacillin and dicloxacillin . it has unique properties that make it particularly effective against penicillinase-producing staphylococci . Unlike some other beta-lactam antibiotics, flucloxacillin is stable against hydrolysis by a variety of beta-lactamases .

Comparación Con Compuestos Similares

- Cloxacillin

- Dicloxacillin

- Oxacillin

Flucloxacillin stands out due to its stability against beta-lactamases and its effectiveness against penicillinase-producing bacteria .

Propiedades

Fórmula molecular |

C19H16ClFN3O5S- |

|---|---|

Peso molecular |

452.9 g/mol |

Nombre IUPAC |

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |

Clave InChI |

UIOFUWFRIANQPC-JKIFEVAISA-M |

SMILES isomérico |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |

SMILES canónico |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.